molecular formula C24H27N3O3 B2431556 N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251601-65-6

N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide

Cat. No.: B2431556
CAS No.: 1251601-65-6
M. Wt: 405.498
InChI Key: PFIDCVNSUFPFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a high-purity synthetic small molecule offered for research purposes. This compound belongs to the 1,4-dihydronaphthyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their potential as therapeutic agents . Benzo[b][1,6]naphthyridine derivatives are explored for their activity in neurological and cardiovascular research, with some analogs investigated for their ability to modulate calcium channels, which are critical for cellular signaling and homeostasis . The specific structural features of this molecule—including the 4-ethoxyphenyl carboxamide group and the trimethyl-substituted tetrahydro ring system—suggest it is designed for targeted interaction with biological pathways. Researchers may find this compound valuable for probing enzyme inhibition, receptor binding, or other biochemical mechanisms relevant to drug discovery programs. It is supplied with comprehensive analytical data (such as HPLC purity and mass spectrometry) to ensure identity and quality for your experimental work. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-5-30-18-8-6-17(7-9-18)25-24(29)27-11-10-21-20(14-27)23(28)19-13-15(2)12-16(3)22(19)26(21)4/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIDCVNSUFPFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.

  • Molecular Formula : C24H27N3O3
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 1251601-65-6

Research suggests that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to naphthyridines have been shown to inhibit enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition can lead to altered lipid metabolism and has implications in conditions like hyperlipidemia and atherosclerosis .
  • Anticancer Activity : Preliminary studies indicate that naphthyridine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may be beneficial in treating chronic inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
ACAT InhibitionInhibits cholesterol esterification process
Cytotoxicity against Cancer CellsInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of inflammatory markers in vitro

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Case Study 2: Lipid Metabolism

In a model of hyperlipidemia, administration of the compound resulted in a marked decrease in serum cholesterol levels. This effect was attributed to the inhibition of ACAT activity and improved lipid profiles in treated subjects.

Scientific Research Applications

Biological Activities

Research has shown that derivatives of naphthyridine, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have indicated that naphthyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide have demonstrated cytotoxic effects against non-small cell lung cancer and cervical cancer cells with IC50 values ranging from 10.47 to 15.03 μg/mL .
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties. Research in related naphthyridine compounds suggests mechanisms that may reduce inflammation and provide relief in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial efficacy of naphthyridine derivatives against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Therapeutic Applications

The therapeutic implications of this compound are significant:

  • Cardiovascular Disorders : The compound may act as a non-steroidal antagonist of mineralocorticoid receptors. This mechanism indicates potential use in treating cardiovascular diseases such as heart failure and diabetic nephropathy .
  • Neurological Disorders : Given the broad spectrum of activities associated with naphthyridine derivatives—including neuroprotective effects—this compound could be explored for applications in treating neurological disorders such as Alzheimer's disease and depression .
  • Cancer Treatment : The anticancer properties suggest that this compound could be developed into a therapeutic agent for various cancers. Ongoing research into its mechanism of action is crucial for understanding how it can be effectively utilized in clinical settings .

Case Studies

Several case studies have documented the effectiveness of naphthyridine derivatives:

  • A study on a related naphthyridine showed significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and DNA intercalation .
  • Another case highlighted the anti-inflammatory effects observed in animal models treated with naphthyridine derivatives, demonstrating reduced swelling and pain responses .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide, and how can experimental design optimize yield?

  • Methodological Answer : Utilize Design of Experiments (DOE) to systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of trials while identifying critical factors influencing yield. Post-synthesis purification should employ chromatographic techniques (e.g., HPLC) coupled with mass spectrometry to confirm purity. Reference statistical methods in chemical process optimization for minimizing experimental redundancy .

Q. How should researchers characterize the compound’s structural and electronic properties to validate its identity?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) with NMR spectroscopy (1H, 13C, and 2D-COSY for connectivity) and DFT calculations to correlate experimental spectroscopic data with theoretical electronic structures. For polymorphic analysis, use powder X-ray diffraction (PXRD) and thermal methods like DSC/TGA .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity, and how should controls mitigate false positives?

  • Methodological Answer : Begin with in vitro cell viability assays (e.g., MTT or ATP-based luminescence) using multiple cell lines, including normal and cancer cells. Include solvent controls (DMSO/ethanol) and reference compounds (e.g., doxorubicin) to normalize results. For target-specific studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to hypothesized targets .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic modifications for enhanced bioactivity?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT or ab initio methods) to model reaction pathways and transition states. Use molecular docking and MD simulations to predict interactions with biological targets (e.g., kinases or GPCRs). Integrate machine learning (e.g., QSAR models) trained on structural descriptors (logP, HOMO-LUMO gaps) to prioritize analogs for synthesis .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess bioavailability, metabolism, and tissue distribution. Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy. If discrepancies persist, evaluate off-target effects via proteome-wide affinity assays (e.g., CETSA) or transcriptomic analysis .

Q. What strategies optimize the compound’s reaction mechanism under scalable conditions while minimizing byproducts?

  • Methodological Answer : Implement continuous flow chemistry with real-time PAT (Process Analytical Technology) monitoring (e.g., FTIR/Raman spectroscopy) to track intermediate formation. Apply kinetic modeling (e.g., Arrhenius-based rate laws) to identify rate-limiting steps. For heterogeneous catalysis, use BET surface area analysis and TEM to characterize catalyst deactivation .

Q. How does molecular conformation influence the compound’s bioactivity, and what techniques validate dynamic structural changes?

  • Methodological Answer : Perform solid-state NMR or cryo-EM to resolve conformational flexibility in solution vs. crystalline states. Use time-resolved fluorescence anisotropy to monitor binding-induced conformational shifts. Compare free-energy landscapes from MD simulations with experimental data to identify bioactive conformers .

Q. What frameworks integrate experimental and computational data to refine the compound’s mechanism of action?

  • Methodological Answer : Adopt systems chemistry approaches by coupling multi-omics datasets (transcriptomics, metabolomics) with network pharmacology models . Use Bayesian inference to weight evidence from disparate data streams (e.g., binding assays, gene expression). Validate hypotheses via CRISPR-Cas9 gene knockout or RNAi silencing of predicted targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.